molecular formula C18H15FN2O3S2 B2570544 3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 898423-23-9

3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Cat. No.: B2570544
CAS No.: 898423-23-9
M. Wt: 390.45
InChI Key: WSQVLQJLAZVAQB-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 4-(4-fluorophenyl)thiazole moiety via a nitrogen atom, with an ethylsulfonyl substituent at the meta position of the benzene ring. Its molecular formula is C18H15FN2O3S2, and it has a CAS Registry Number of 898423-23-9 . This compound has been identified as a potent and selective antagonist of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Functional characterization studies have demonstrated that this N-(thiazol-2-yl)-benzamide analog acts as a negative allosteric modulator, exhibiting roughly equipotent blockade of Zn²⁺- and H⁺-evoked ZAC signaling as well as spontaneous receptor activity, with IC₅₀ values in the low micromolar range (1-3 μM) . Its mechanism is suggested to be state-dependent, and it targets the transmembrane and/or intracellular domains of the receptor . Notably, it shows high selectivity for ZAC, with no significant agonist, antagonist, or modulatory activity observed at other classical Cys-loop receptors, including 5-HT₃A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, and α1 glycine receptors at tested concentrations . This makes it a valuable pharmacological tool for probing the physiological functions of ZAC, which is implicated in T-cell division and is expressed in various human tissues like the brain, pancreas, and prostate, though its roles remain poorly elucidated . The 4-(4-fluorophenyl)thiazole component is a privileged structure in medicinal chemistry, as the thiazole ring is a versatile scaffold contributing to a wide spectrum of pharmacological activities . Compounds containing this nucleus are found in various treatment drugs and are frequently investigated in preclinical and clinical stages for applications in oncology, neurology, and more . This product is provided for research purposes. It is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-ethylsulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-2-26(23,24)15-5-3-4-13(10-15)17(22)21-18-20-16(11-25-18)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQVLQJLAZVAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the thiazole intermediate with ethylsulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Benzamide Core: The final step involves coupling the ethylsulfonyl-thiazole intermediate with 3-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) on the benzamide core, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of thiazole compounds exhibit promising activity against various bacterial strains. For instance, related compounds have been tested against Bacillus subtilis and Aspergillus niger, demonstrating significant minimum inhibitory concentrations (MICs). This suggests that 3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide may possess similar antimicrobial potential due to structural similarities with other effective thiazole derivatives .

Enzyme Inhibition

Research indicates that thiazole-based compounds can act as inhibitors for various enzymes, including those involved in metabolic pathways related to diabetes and neurodegenerative diseases. Specifically, studies on sulfonamide derivatives have shown effectiveness as inhibitors of α-glucosidase and acetylcholinesterase, enzymes critical in glucose metabolism and neurotransmission, respectively . The potential of this compound in this context warrants further investigation.

Case Study 1: Antimicrobial Screening

In a study published in the Chemistry & Biology Interface, a series of thiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structural features to this compound showed significant antibacterial effects against Bacillus subtilis and fungal strains . This reinforces the potential application of this compound in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition Analysis

Another study focused on the synthesis of sulfonamide derivatives aimed at enzyme inhibition. The research demonstrated that specific modifications on the thiazole ring could enhance inhibitory activity against target enzymes. The findings suggest that this compound might be optimized for better efficacy through similar synthetic strategies .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialBacillus subtilisSignificant inhibition
AntifungalAspergillus nigerModerate inhibition
Enzyme Inhibitionα-glucosidasePotential inhibitor
Enzyme InhibitionAcetylcholinesterasePotential inhibitor

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group and the fluorophenyl-thiazole moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Group : The ethylsulfonyl group in the target compound balances steric bulk and electron-withdrawing effects compared to methylsulfonyl (7a) or bulkier diethylsulfamoyl (). Positional isomers (3- vs. 4-sulfonyl) may alter binding interactions in biological targets .
  • Pyridyl substitutions (e.g., GSK1570606A) may improve solubility but reduce metabolic stability .
Physicochemical Properties
  • Molecular Weight : The target compound (MW ~403.44 g/mol) falls within the typical range for drug-like molecules, whereas bulkier analogs (e.g., diethylsulfamoyl derivatives) may face bioavailability issues .
Structure-Activity Relationship (SAR) Trends

Sulfonyl Group :

  • Methylsulfonyl (7a) : Smaller size may improve synthetic yields but reduce binding affinity due to weaker electron-withdrawing effects .
  • Ethylsulfonyl (Target) : Optimal balance of steric and electronic properties for target engagement.
  • Diethylsulfamoyl () : Increased bulk may hinder binding in sterically sensitive targets .

Thiazole Substituents: 4-Fluorophenyl: Enhances hydrophobic interactions and metabolic stability vs. pyridyl or nitrophenyl groups .

Biological Activity

3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a benzamide core with an ethylsulfonyl group and a thiazole ring substituted with a fluorophenyl moiety. This unique structure enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, leading to reduced tumor growth and inflammatory responses.
  • Receptor Interaction : It can bind to various receptors, modulating signaling pathways critical for cell survival and proliferation.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells.
    • For example, in a study involving Calu-6 lung carcinoma xenografts, the compound inhibited tumor growth by approximately 79% at a dosage of 100 mg/kg administered daily for 21 days .
  • Antimicrobial Properties :
    • The compound displays antimicrobial activity against several bacterial strains, suggesting potential use as an antibiotic agent.
  • Anti-inflammatory Effects :
    • Preliminary studies indicate that it may reduce inflammation markers in cellular models, highlighting its potential in treating inflammatory diseases.

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceActivity AssessedIC50 Value (μM)Cell Line/Model
Antitumor0.04Calu-6 (lung carcinoma)
Antimicrobial1.5Staphylococcus aureus
Anti-inflammatory0.15RAW264.7 macrophages

Case Studies

  • Antitumor Efficacy : In a controlled study, the administration of the compound led to a significant reduction in tumor volume in xenograft models, indicating its potential as a chemotherapeutic agent.
  • Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to the active site of specific kinases involved in cancer signaling pathways, which may explain its potent anticancer effects.

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